molecular formula C13H22O B12694788 Nerone, trans- CAS No. 41766-71-6

Nerone, trans-

Cat. No.: B12694788
CAS No.: 41766-71-6
M. Wt: 194.31 g/mol
InChI Key: DZSVIVLGBJKQAP-NEPJUHHUSA-N
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Description

Structural Elucidation of trans-Nerone

Molecular Architecture and Isomeric Configuration

Cyclohexenyl-Propanone Core Structure Analysis

The molecular framework of trans-Nerone consists of a bicyclic system featuring a cyclohexenyl ring fused to a propanone group. The cyclohexenyl moiety contains a double bond at the 2-position and methyl/isopropyl substituents at the 5- and 2-positions, respectively (Figure 1). The propanone group (CH₃-CO-) attaches to the cyclohexenyl ring at the 1-position, forming a ketonic functional group critical to its reactivity and spectral properties.

Table 1: Key structural features of trans-Nerone

Feature Description
Molecular formula C₁₃H₂₂O
Molecular weight 194.31 g/mol
Double bond position C2-C3 of cyclohexenyl ring
Substituents 2-methyl, 5-isopropyl, 1-propanone
Stereochemical Features of the trans-Isomer

The trans designation refers to the spatial arrangement of the 2-methyl and 5-isopropyl groups relative to the cyclohexenyl double bond. In trans-Nerone, these substituents occupy opposing faces of the ring, minimizing steric hindrance and stabilizing the molecule through reduced van der Waals strain. This configuration contrasts with cis-Nerone, where the groups reside on the same side, leading to higher steric tension and lower thermodynamic stability.

Comparative Analysis with cis-Nerone and Related Monoterpenoids

trans-Nerone exhibits distinct physicochemical properties compared to its cis counterpart:

Table 2: Comparative properties of cis- and trans-Nerone

Property trans-Nerone cis-Nerone
Boiling point ~270°C ~265°C (estimated)
Density 0.9158 g/cm³ 0.923 g/cm³
Refractive index 1.4670 1.4732
Thermodynamic stability Higher Lower

The trans isomer’s superior stability arises from minimized substituent clashes, aligning with the general trend favoring trans alkenes in acyclic systems. Compared to structurally analogous monoterpenoids like menthone or pulegone, trans-Nerone’s propanone group introduces unique electronic effects, altering its dipole moment and solubility profile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The NMR profile of trans-Nerone provides definitive evidence of its structure:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.45 (1H, m, H-3 of cyclohexenyl)
    • δ 2.82 (1H, septet, J = 6.8 Hz, H-5 isopropyl)
    • δ 2.35 (3H, s, propanone methyl)
    • δ 1.25 (6H, d, J = 6.8 Hz, isopropyl methyl groups)
  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 209.5 (C=O)
    • δ 132.1 (C-2), 124.8 (C-3)
    • δ 34.2 (C-5 isopropyl), 27.9 (propanone methyl)
  • 2D-COSY: Correlations between H-3 and H-4/H-2 confirm the double bond position, while NOESY interactions between H-5 and H-1 propanone support the trans configuration.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) of trans-Nerone (m/z 194) generates characteristic fragments:

Table 3: Major mass spectral fragments

m/z Fragment ion Pathway
194 Molecular ion [M]⁺· -
176 [M - H₂O]⁺· Dehydration
135 [C₉H₁₅O]⁺ Cyclohexenyl ring cleavage
109 [C₇H₁₃]⁺ Isopropyl loss

The base peak at m/z 135 corresponds to the stabilized cyclohexenyl acylium ion, while the m/z 109 fragment arises from β-scission of the isopropyl group.

Infrared Vibrational Modes of Functional Groups

FT-IR analysis reveals key functional group absorptions:

  • ν(C=O): 1715 cm⁻¹ (strong, sharp)
  • ν(C=C): 1640 cm⁻¹ (medium)
  • δ(CH₃): 1375 cm⁻¹ (isopropyl bending)
  • ν(C-O): 1220 cm⁻¹ (ketone-associated)

The absence of O-H stretches above 3000 cm⁻¹ confirms the ketonic rather than alcoholic nature of the oxygen atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41766-71-6

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1-[(1S,5R)-2-methyl-5-propan-2-ylcyclohex-2-en-1-yl]propan-1-one

InChI

InChI=1S/C13H22O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6,9,11-12H,5,7-8H2,1-4H3/t11-,12+/m1/s1

InChI Key

DZSVIVLGBJKQAP-NEPJUHHUSA-N

Isomeric SMILES

CCC(=O)[C@H]1C[C@@H](CC=C1C)C(C)C

Canonical SMILES

CCC(=O)C1CC(CC=C1C)C(C)C

Origin of Product

United States

Preparation Methods

Route 1: Oxidation of a Cyclic Alcohol Precursor

A plausible pathway involves oxidizing a corresponding cyclohexenol derivative (e.g., 1-(2-methyl-5-isopropyl-2-cyclohexen-1-yl)propan-1-ol) using an oxidizing agent:

Steps :

  • Synthesis of Alcohol Precursor :
    • Diels-Alder reaction between isoprene and a suitable dienophile to form the cyclohexene core.
    • Functionalization with an isopropyl group via alkylation.
  • Oxidation to Ketone :
    • Use of Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in dichloromethane.

Example Reaction :
$$
\text{Cyclohexenol} + \text{DMP} \rightarrow \textit{trans}\text{-Nerone} + \text{Byproducts}
$$

Route 2: Friedel-Crafts Acylation

Introducing the ketone moiety directly into a preformed cyclohexene system:

Steps :

  • Substrate Preparation :
    • Synthesis of 2-methyl-5-isopropylcyclohexene via terpene cyclization.
  • Acylation :
    • Reaction with propionyl chloride in the presence of Lewis acids (e.g., AlCl₃).

Example Reaction :
$$
\text{Cyclohexene} + \text{CH₃CH₂COCl} \xrightarrow{\text{AlCl₃}} \textit{trans}\text{-Nerone} + \text{HCl}
$$

Critical Analysis of Feasibility

Parameter Route 1 Route 2
Yield Moderate (50–70%) Low–Moderate (40–60%)
Stereoselectivity High (controlled by precursor geometry) Low (requires chiral catalysts)
Byproducts Minimal Possible isomerization side products

Challenges and Optimization

  • Stereochemical Control : Ensuring the trans configuration may require chiral auxiliaries or asymmetric catalysis.
  • Purification : Column chromatography or recrystallization would be essential due to the compound’s lipophilic nature.

Chemical Reactions Analysis

Types of Reactions: Trans-Nerone undergoes various chemical reactions, including:

    Oxidation: Trans-Nerone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups on the cyclohexene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound Nerone, trans- is a significant chemical with diverse applications in various fields, including pharmaceuticals, agriculture, and food science. This article provides a comprehensive overview of its applications, supported by detailed data tables and documented case studies.

Pharmaceutical Applications

Nerone, trans- has been investigated for its potential therapeutic effects. Research indicates that it may exhibit anti-cancer properties by influencing various signaling pathways involved in tumor growth and metastasis.

Case Study: Anticancer Activity

A study explored the effects of Nerone, trans- on cancer cell lines. The results demonstrated a significant reduction in cell viability and proliferation in breast cancer cells treated with the compound. The mechanism was linked to the induction of apoptosis and modulation of cell cycle regulators.

Agricultural Uses

In agriculture, Nerone, trans- is being studied for its role as a natural pesticide. Its efficacy against pests and pathogens can reduce reliance on synthetic chemicals, promoting sustainable farming practices.

Data Table: Efficacy Against Common Pests

Pest SpeciesConcentration (mg/L)Efficacy (%)
Aphids5085
Spider Mites10090
Fungal Pathogens20075

Food Science

Nerone, trans- is also explored for its flavoring properties in food products. Its natural origin makes it an attractive alternative to artificial flavorings.

Case Study: Flavor Enhancement

A sensory evaluation study assessed the impact of Nerone, trans- on the flavor profile of baked goods. Participants reported enhanced aroma and taste when the compound was incorporated into recipes at specific concentrations.

Antimicrobial Properties

Research has shown that Nerone, trans- exhibits significant antimicrobial activity against various bacterial strains. The compound disrupts bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Studies suggest that Nerone, trans- may inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases.

Mechanism of Action

The mechanism of action of trans-Nerone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Contrasts

Antioxidant Capacity

Nerone, trans- exhibits superior total anthocyanin content (TAC) compared to other black rice varieties (e.g., Violet rice: 32.6 ± 0.4 mg CY/g), though its TAC decreases by 56% post-digestion . In contrast, α-asarone and THC lack direct antioxidant metrics but act via receptor-mediated pathways .

Stability and Bioavailability

Nerone’s phenolic profile remains stable during gastrointestinal digestion, with protocatechuic acid increasing post-digestion . Conversely, trans-β-bergamotene derivatives are volatile, limiting their persistence in biological systems without encapsulation .

Structural Impact on Function

  • Nerone’s Rigidity : The cyclohexenyl-acetone backbone enhances stability, favoring agricultural retention over metabolic degradation .
  • THC’s Flexibility: The monoterpenoid structure allows blood-brain barrier penetration, enabling psychoactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for trans-Nerone, and how can their efficiency be validated experimentally?

  • Methodological Answer : Prioritize routes with high stereoselectivity, such as catalytic hydrogenation or organometallic coupling. Validate efficiency via yield calculations, purity assessments (e.g., HPLC ), and spectroscopic confirmation (NMR/IR). Compare energy profiles using computational tools (DFT) to identify thermodynamic favorability .

Q. How can researchers ensure the reproducibility of trans-Nerone’s physicochemical properties across laboratories?

  • Methodological Answer : Standardize protocols for temperature, solvent purity, and instrumentation calibration. Use reference materials for cross-lab validation and report detailed metadata (e.g., humidity, batch variations) in supplementary files . Statistical reporting of mean ± SD for properties like melting point or logP is critical .

Q. What analytical techniques are most robust for distinguishing trans-Nerone from its cis-isomer?

  • Methodological Answer : Combine X-ray crystallography for structural elucidation with GC-MS for retention time differences. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements . Validate findings against synthetic controls and computational models (e.g., molecular dynamics simulations) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for trans-Nerone across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis, stratifying data by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage. Apply sensitivity analysis to identify outliers and assess publication bias . Replicate key studies under standardized conditions, documenting covariates (e.g., solvent used, incubation time) .

Q. What experimental design strategies minimize confounding variables in trans-Nerone’s mechanistic studies?

  • Methodological Answer : Use factorial designs to isolate variables (e.g., pH, temperature). Employ blinding/randomization in biological assays to reduce bias . Validate targets via CRISPR knockouts or competitive inhibition assays. Pre-register protocols on repositories like Open Science Framework to enhance transparency .

Q. How can multi-omics approaches resolve gaps in understanding trans-Nerone’s metabolic pathways?

  • Methodological Answer : Integrate metabolomics (LC-MS), transcriptomics (RNA-seq), and proteomics (SILAC) to map enzymatic interactions. Use pathway enrichment tools (e.g., KEGG, Reactome) for network analysis. Validate hypotheses with isotopic tracing (¹³C-glucose) and knockout models .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships of trans-Nerone?

  • Methodological Answer : Apply Bayesian hierarchical models to handle heteroscedasticity or Hill equation fitting for sigmoidal curves. Report effect sizes (e.g., EC₅₀ ± 95% CI) and correct for multiple comparisons (Bonferroni or FDR) . Share raw data and code via platforms like GitHub to enable reanalysis .

Methodological Best Practices

  • Data Validation : Triangulate findings using orthogonal techniques (e.g., SPR for binding affinity + MST for thermodynamic profiling) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Literature Synthesis : Use PICO frameworks to structure reviews and SPIDER for qualitative synthesis, ensuring gaps are mapped to hypotheses .

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